molecular formula C23H17NO2 B12046354 m-Tolyl 2-phenylquinoline-4-carboxylate CAS No. 355433-41-9

m-Tolyl 2-phenylquinoline-4-carboxylate

Cat. No.: B12046354
CAS No.: 355433-41-9
M. Wt: 339.4 g/mol
InChI Key: SQNHGOIFALXUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Tolyl 2-phenylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core substituted with a phenyl group at the 2-position and a carboxylate ester group at the 4-position, along with a m-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Tolyl 2-phenylquinoline-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

m-Tolyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

m-Tolyl 2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Tolyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Tolyl 2-phenylquinoline-4-carboxylate is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .

Biological Activity

m-Tolyl 2-phenylquinoline-4-carboxylate is a derivative of quinoline-4-carboxylic acid, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its antibacterial efficacy, cytotoxicity, and potential as a histone deacetylase (HDAC) inhibitor.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties against various bacterial strains. The antibacterial activity of this compound was evaluated against several pathogens, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .

Evaluation Methodology

The antibacterial activity was assessed using the agar diffusion method, measuring the diameter of inhibition zones. Minimum inhibitory concentrations (MICs) were also determined to quantify the effectiveness of the compound.

Results Overview

The results indicate that certain derivatives, including this compound, showed promising activity against Gram-positive bacteria while exhibiting weaker effects against Gram-negative strains.

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
This compoundStaphylococcus aureus1564
This compoundEscherichia coli10128
This compoundBacillus subtilis12>256

The compound exhibited a MIC of 64 μg/mL against S. aureus , indicating a strong antibacterial effect compared to standard antibiotics like ampicillin and gentamicin .

Cytotoxicity Studies

Cytotoxicity assays were conducted using RAW 264.7 mouse macrophage cell lines to assess the safety profile of this compound. The MTT assay results showed low cytotoxicity for this compound.

CompoundIC50 (μg/mL)
This compound98.2

The IC50 value indicates that the compound has a favorable safety margin, suggesting its potential for further development as an antibacterial agent without significant toxicity .

HDAC Inhibition

Recent research has explored the role of this compound as a selective inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.

In Vitro Studies

In vitro studies demonstrated that derivatives containing this quinoline structure exhibited notable HDAC inhibitory activity:

CompoundHDAC Inhibition (%) at 2 µM
This compound63.49

This suggests that modifications in the quinoline structure can enhance HDAC inhibition, making it a candidate for anticancer drug development .

Properties

CAS No.

355433-41-9

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

(3-methylphenyl) 2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C23H17NO2/c1-16-8-7-11-18(14-16)26-23(25)20-15-22(17-9-3-2-4-10-17)24-21-13-6-5-12-19(20)21/h2-15H,1H3

InChI Key

SQNHGOIFALXUKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.